1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea
説明
The compound 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea features a fused imidazo[1,2-a]pyrimidine core linked to a 2-methylphenyl group at position 5 and a phenylurea substituent at position 1.
特性
IUPAC Name |
1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDSIMRBKLUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core . This intermediate can then be further functionalized through reactions such as nitration, reduction, and coupling with phenyl isocyanate to yield the final product . Industrial production methods often involve multicomponent reactions and tandem reactions to streamline the synthesis and improve yields .
化学反応の分析
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activity .
科学的研究の応用
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity . This interaction can result in the disruption of key biological processes, such as cell signaling, DNA replication, and protein synthesis . The compound’s ability to form hydrogen bonds and π-π stacking interactions with its targets contributes to its potency and selectivity .
類似化合物との比較
Data Table: Structural and Functional Comparison
Research Implications
- Target Compound Advantages : The urea group and imidazo[1,2-a]pyrimidine core offer dual hydrogen-bonding and aromatic interactions, ideal for targeting enzymes or receptors requiring polar and hydrophobic contacts.
- Limitations : Lack of fluorination may reduce metabolic stability compared to and analogs.
- Future Directions : Hybridizing the target’s urea group with fluorinated substituents (e.g., ) could optimize pharmacokinetics without sacrificing binding affinity.
生物活性
1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea is a compound belonging to the imidazo[1,2-a]pyrimidine class, which is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea is . Its structure includes an imidazo[1,2-a]pyrimidine core linked to a phenylurea moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea |
| Molecular Weight | 357.38 g/mol |
| InChI Key | AMLFEEIOVIRPGA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and enzymes involved in cancer progression. For instance, studies indicate that imidazo[1,2-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs) and p38 MAPK pathways, which are crucial for cell cycle regulation and inflammatory responses .
- Anticancer Activity : Preliminary studies have demonstrated that compounds in this class exhibit significant anticancer properties against various human cancer cell lines. For example, the compound has been shown to induce apoptosis and inhibit cell proliferation in breast cancer and lung cancer models .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of related imidazo[1,2-a]pyrimidine derivatives. These compounds demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating strong inhibitory effects on tumor growth. Notably, compounds with similar structures have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
In Vivo Studies
Research involving animal models has shown that imidazo[1,2-a]pyrimidine derivatives can significantly reduce tumor size and improve survival rates. For instance, a derivative exhibited a dose-dependent reduction in tumor volume in murine models of colorectal cancer after oral administration .
Case Studies
Several case studies have illustrated the therapeutic potential of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea:
- Breast Cancer Model : In a study using MCF-7 cells (breast cancer), treatment with related compounds led to a decrease in cell viability by over 70% at concentrations above 10 µM.
- Lung Cancer Model : A similar compound demonstrated an IC50 value of approximately 0.75 µM against A549 cells (lung adenocarcinoma), indicating potent activity against this cancer type.
Comparative Analysis
To understand the uniqueness of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea compared to other related compounds:
| Compound Type | Biological Activity | IC50 Values (nM) |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Anticancer (various) | 50 - 500 |
| Pyrazole-linked ureas | Anti-inflammatory; kinase inhibition | 4 - 270 |
| Other imidazopyridines | Varies widely; some anticancer | 10 - 1000 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
